Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate
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Overview
Description
Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate is a chemical compound that belongs to the purine family It is characterized by its unique structure, which includes a purine ring substituted with ethyl and sulfanylacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate typically involves the reaction of 1,3-dimethylxanthine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanylacetate group can also interact with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate.
Theophylline: A related compound with similar structural features but different biological activity.
Caffeine: Another purine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N4O4S+ |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13N4O4S/c1-4-19-6(16)5-20-10-12-7-8(13-10)14(2)11(18)15(3)9(7)17/h4-5H2,1-3H3/q+1 |
InChI Key |
REEBWLSMHVILLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)C |
Origin of Product |
United States |
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